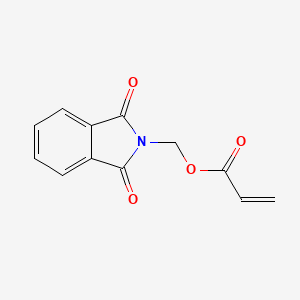
2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester is a chemical compound with the molecular formula C12H11NO5. This compound is known for its unique structure, which includes a propenoic acid moiety and an isoindole ring system. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester typically involves the esterification of 2-Propenoic acid with a suitable isoindole derivative. One common method involves the reaction of 2-Propenoic acid with 1,3-dihydro-1,3-dioxo-2H-isoindol-2-ylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted esters or isoindole derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active isoindole derivative, which can then interact with enzymes or receptors in biological systems. The compound’s reactivity and ability to form covalent bonds with target molecules make it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
- 2-Propenoic acid, methyl ester
Uniqueness
2-Propenoic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester is unique due to its combination of the propenoic acid and isoindole moieties, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
40459-70-9 |
|---|---|
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C12H9NO4/c1-2-10(14)17-7-13-11(15)8-5-3-4-6-9(8)12(13)16/h2-6H,1,7H2 |
Clave InChI |
LXCZUBOEWSAVBZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
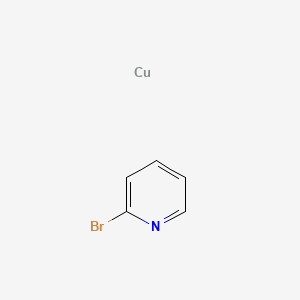


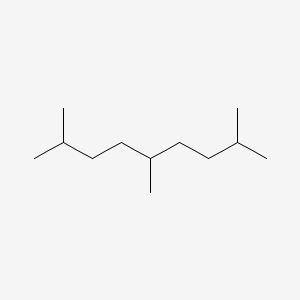
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
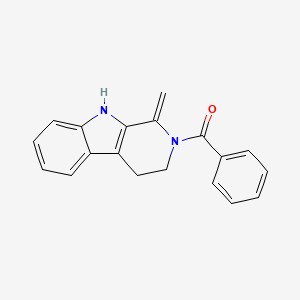

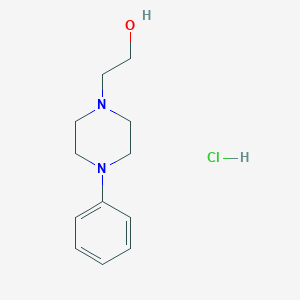
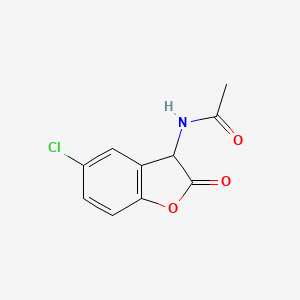
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)


